molecular formula C4H7NO4S B2762054 Isothiazolidine-3-carboxylic acid 1,1-dioxide CAS No. 1146957-01-8

Isothiazolidine-3-carboxylic acid 1,1-dioxide

Cat. No. B2762054
M. Wt: 165.16
InChI Key: CKMPIUWDWKULKJ-UHFFFAOYSA-N
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Description

Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is a cyclic compound. It has a molecular formula of C4H7NO4S and a molecular weight of 165.16 . It has attracted interest in scientific research due to its diverse range of applications.


Molecular Structure Analysis

The molecular structure of Isothiazolidine-3-carboxylic acid 1,1-dioxide is represented by the formula C4H7NO4S . The SMILES string representation is O=C(OC)C(CC1)NS1(=O)=O .


Chemical Reactions Analysis

Isothiazolidine-3-carboxylic acid 1,1-dioxide is involved in fast reaction kinetics with 1,2-aminothiols and aldehydes under physiological conditions . This reaction yields a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

Isothiazolidine-3-carboxylic acid 1,1-dioxide is a solid substance . Its molecular weight is 165.17 and its molecular formula is C4H7NO4S .

Scientific Research Applications

Application Summary

Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is involved in the formation of thiazolidine, a product of the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The thiazolidine product remains stable and does not require any catalyst .

Methods of Application

The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

2. Medicinal Chemistry

Application Summary

1,2,3-Benzothiadiazine 1,1-dioxides, which share structural features with ITCDO, have been used in human therapy as diuretic and antihypertensive agents . Drugs containing the structurally related phthalazinone scaffold are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

Methods of Application

The synthesis strategies employed to prepare 1,2,3-Benzothiadiazine 1,1-dioxides involve ring closure, alkylation, acylation, reduction, and ring contraction .

Results or Outcomes

The potential therapeutic application of these compounds has been hinted at, but specific results or outcomes are not detailed in the source .

3. Peptide Synthesis

Application Summary

Isothiazolidine-1,1-dioxide-3-carboxylic acid, which is structurally similar to Isothiazolidine-3-carboxylic acid 1,1-dioxide, has been used in the synthesis of peptides . This compound is the sulfonamido analog of pyroglutamic acid .

Results or Outcomes

The synthesis of this compound and its application in peptide synthesis is reported , but specific results or outcomes are not detailed in the source .

4. Bioconjugation Chemistry

Application Summary

Isothiazolidine-3-carboxylic acid 1,1-dioxide (ITCDO) is involved in the formation of thiazolidine, a product of the reaction between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The thiazolidine product remains stable and does not require any catalyst .

Methods of Application

The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMPIUWDWKULKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolidine-3-carboxylic acid 1,1-dioxide

CAS RN

1146957-01-8
Record name 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of crude 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (310 mg, approx. 0.61 mmol) in tetrahydrofuran (3.6 mL) was added lithium hydroxide hydrate (51 mg, 1.2 mmol) followed by water (910 μL). The reaction mixture was stirred at room temperature for 2 h, and then the mixture was concentrated under reduced pressure to remove tetrahydrofuran. The remaining solution was stirred and approximately 25 drops of 1 M hydrochloric acid were added to bring the pH to 4.5. The sample was stirred for 10 min and the aqueous solution was decanted away from the yellow gum. The gum was washed with water (2 mL). The combined aqueous layers were evaporated to dryness, and dried overnight to give 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid as a pale yellow residue (292 mg).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
910 μL
Type
reactant
Reaction Step Two

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